molecular formula C13H11F2N3OS2 B1239983 [(E)-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]methylideneamino]thiourea

[(E)-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]methylideneamino]thiourea

Cat. No. B1239983
M. Wt: 327.4 g/mol
InChI Key: NQVIVKASMXXLDN-REZTVBANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[[5-[4-(difluoromethylthio)phenyl]-2-furanyl]methylideneamino]thiourea is an aryl sulfide.

Scientific Research Applications

Crystal Structure and Biological Activities

The compound's crystal structure and biological behaviors have been a subject of research. Studies have indicated its potential in herbicidal activities, emphasizing its role in agricultural sciences. For instance, a related compound, N-(5-(4-chloro-2-(trifluoromethyl)phenyl)furan-2-carbon-yl)-N’-(4,6-dimethylpyrimidin-2-yl)thiourea, exhibits definite herbicidal activity, showing the potential of similar compounds in this field (Yan et al., 2008).

Spectral Studies and Quantum-Chemical Calculations

Furan derivatives of substituted phenylthiourea, including those similar to the queried compound, have been studied for their intramolecular hydrogen bonds using IR spectroscopy and semi-empirical quantum-chemical calculations. This research is significant for understanding the molecular structure and potential chemical reactivity of such compounds (O. Hritzová et al., 2005).

Pharmacological Examination

Thiourea derivatives have been explored for their pharmacological properties, such as antimicrobial and anti-inflammatory activities. Studies on similar compounds in this category reveal potential therapeutic applications (H. Vagdevi et al., 2006).

Antibacterial and Anti-MRSA Activity

Specific thiourea-containing compounds have been synthesized and evaluated for their antibacterial efficiency, including activity against methicillin-resistant Staphylococcus aureus (MRSA). This research underlines the potential of thiourea derivatives in developing new antibiotics (N. Dolan et al., 2016).

Larvicidal Activity

Novel benzylidene derivatives of fenobam and its thio analogues have been synthesized and evaluated for larvicidal activity against malaria vectors. This highlights the compound's potential use in controlling vector-borne diseases (N. P et al., 2021).

Antimicrobial Activity

The compound's derivatives have been synthesized and tested for their antimicrobial activity. This aspect of research is crucial for the development of new antimicrobial agents in the medical field (K. Thriveni et al., 2014).

properties

Molecular Formula

C13H11F2N3OS2

Molecular Weight

327.4 g/mol

IUPAC Name

[(E)-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]methylideneamino]thiourea

InChI

InChI=1S/C13H11F2N3OS2/c14-12(15)21-10-4-1-8(2-5-10)11-6-3-9(19-11)7-17-18-13(16)20/h1-7,12H,(H3,16,18,20)/b17-7+

InChI Key

NQVIVKASMXXLDN-REZTVBANSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=S)N)SC(F)F

SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=S)N)SC(F)F

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=S)N)SC(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(E)-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]methylideneamino]thiourea
Reactant of Route 2
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[(E)-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]methylideneamino]thiourea

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